2-amino-N-[2-(6-methoxy-2-naphthyl)phenyl]acetamide
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Overview
Description
2-amino-N-[2-(6-methoxy-2-naphthyl)phenyl]acetamide is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a naphthyl group, which is known for its aromatic properties, and an acetamide group, which is a common functional group in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[2-(6-methoxy-2-naphthyl)phenyl]acetamide typically involves the reaction of 6-methoxy-2-naphthylamine with 2-bromo-N-phenylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[2-(6-methoxy-2-naphthyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-amino-N-[2-(6-methoxy-2-naphthyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial and antifungal agent.
Materials Science: The compound’s aromatic structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-amino-N-[2-(6-methoxy-2-naphthyl)phenyl]acetamide involves its interaction with specific molecular targets in bacterial and fungal cells. The compound is believed to inhibit the synthesis of essential cellular components, leading to cell death. The exact molecular pathways and targets are still under investigation, but it is thought to interfere with enzyme activity and cell membrane integrity.
Comparison with Similar Compounds
Similar Compounds
2-(6-methoxy-2-naphthyl)propionamide: Another compound with a similar naphthyl group, known for its antibacterial and antifungal properties.
Naphthoquinone derivatives: Compounds derived from the oxidation of naphthylamines, known for their biological activity.
Uniqueness
2-amino-N-[2-(6-methoxy-2-naphthyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and amino groups contribute to its reactivity and potential as a therapeutic agent, distinguishing it from other naphthyl derivatives.
Properties
IUPAC Name |
2-amino-N-[2-(6-methoxynaphthalen-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-23-16-9-8-13-10-15(7-6-14(13)11-16)17-4-2-3-5-18(17)21-19(22)12-20/h2-11H,12,20H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGADDPCMDMYLES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=CC=CC=C3NC(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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